molecular formula C7H13ClF3NO B2847266 [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride CAS No. 2126177-46-4

[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride

Cat. No.: B2847266
CAS No.: 2126177-46-4
M. Wt: 219.63
InChI Key: RMIOCBRXRDRIJP-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.

    Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various reduced piperidine derivatives.

    Substitution Products: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can influence various biological processes, including enzyme inhibition, receptor activation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 3-(Trifluoromethyl)piperidine
  • 4,4-Difluoropiperidine hydrochloride

Uniqueness

[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the piperidine ring. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to other similar compounds.

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-12)1-3-11-4-2-6;/h11-12H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOCBRXRDRIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-46-4
Record name [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride
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